(1R,2R)-1-Methyl-2-(trifluoromethanesulfonyl)cyclohexane
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Overview
Description
(1R,2R)-1-Methyl-2-(trifluoromethanesulfonyl)cyclohexane is a chemical compound with the molecular formula C8H13F3O2S. It is known for its unique structural features, including a cyclohexane ring substituted with a methyl group and a trifluoromethanesulfonyl group. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Methyl-2-(trifluoromethanesulfonyl)cyclohexane typically involves the reaction of cyclohexane derivatives with trifluoromethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as distillation or chromatography to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Methyl-2-(trifluoromethanesulfonyl)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives with different functional groups.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane compounds.
Scientific Research Applications
(1R,2R)-1-Methyl-2-(trifluoromethanesulfonyl)cyclohexane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Methyl-2-(trifluoromethanesulfonyl)cyclohexane involves its interaction with specific molecular targets and pathways The trifluoromethanesulfonyl group is known to influence the compound’s reactivity and binding affinity to various substrates
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Methyl-2-(trifluoromethyl)cyclohexane: Similar in structure but lacks the sulfonyl group.
(1R,2R)-1-Methyl-2-(methanesulfonyl)cyclohexane: Contains a methanesulfonyl group instead of a trifluoromethanesulfonyl group.
Uniqueness
(1R,2R)-1-Methyl-2-(trifluoromethanesulfonyl)cyclohexane is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications that require specific chemical characteristics.
Properties
CAS No. |
61795-23-1 |
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Molecular Formula |
C8H13F3O2S |
Molecular Weight |
230.25 g/mol |
IUPAC Name |
(1R,2R)-1-methyl-2-(trifluoromethylsulfonyl)cyclohexane |
InChI |
InChI=1S/C8H13F3O2S/c1-6-4-2-3-5-7(6)14(12,13)8(9,10)11/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
ZUZMMOPHUVLWNL-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1S(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC1CCCCC1S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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